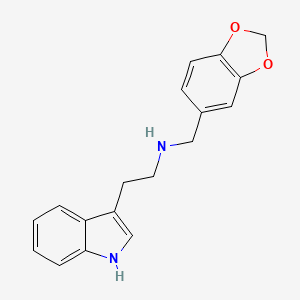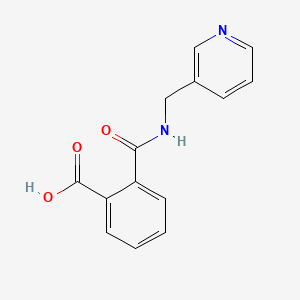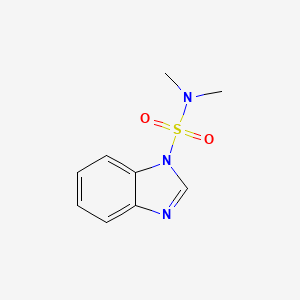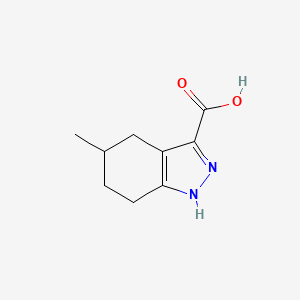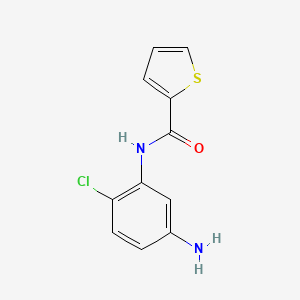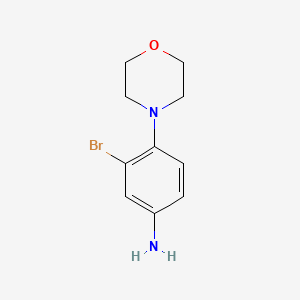
3-Bromo-4-morpholinoaniline
Overview
Description
3-Bromo-4-morpholinoaniline: is an organic compound with the molecular formula C₁₀H₁₃BrN₂O and a molecular weight of 257.13 g/mol . It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the third position and a morpholine group at the fourth position. This compound is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of 3-Bromo-4-morpholinoaniline are currently unknown. This compound is a derivative of 4-Morpholinoaniline, which has been studied for its electrochemical oxidation properties . .
Mode of Action
It’s known that 4-morpholinoaniline, a related compound, undergoes electrochemical oxidation to form a p-quinonediimine intermediate, which can react with various nucleophiles
Pharmacokinetics
The compound has a molecular weight of 257.13, a density of 1.501 g/cm3, and a boiling point of 410.4ºC at 760 mmHg . These physical properties may influence its pharmacokinetic behavior, but specific studies are needed to determine its ADME properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-morpholinoaniline can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution reaction. This process typically starts with 3-bromoaniline, which undergoes a substitution reaction with morpholine under appropriate conditions to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-morpholinoaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into different aniline derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the bromine-substituted position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Various aniline derivatives.
Substitution: Substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-4-morpholinoaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and inhibition.
Industry: Used in the development of new materials and chemical processes
Comparison with Similar Compounds
4-Bromoaniline: Similar structure but lacks the morpholine group.
3-Chloro-4-morpholinoaniline: Similar structure with a chlorine atom instead of bromine.
4-Morpholinoaniline: Lacks the bromine atom.
Uniqueness: 3-Bromo-4-morpholinoaniline is unique due to the presence of both the bromine atom and the morpholine group, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
3-bromo-4-morpholin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWZCFFYGZRVHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350171 | |
| Record name | 3-Bromo-4-morpholinoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347324-26-9 | |
| Record name | 3-Bromo-4-morpholinoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
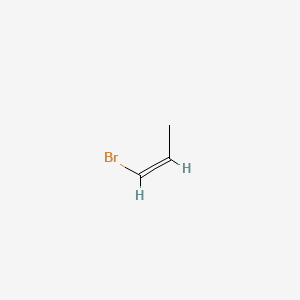

![1H-Benzo[g]indole-2-carboxylic acid](/img/structure/B1330965.png)



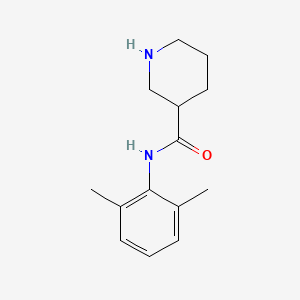
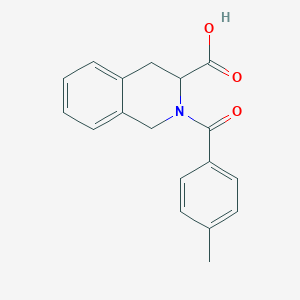
![2-[(5-Methyl-furan-2-carbonyl)-amino]-4-methylsulfanylbutyric acid](/img/structure/B1330986.png)
